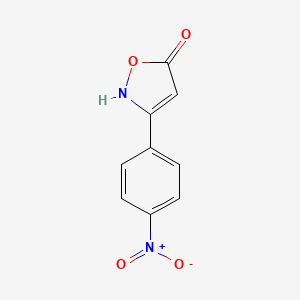

3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Übersicht

Beschreibung

Compounds with a nitrophenyl group, such as 4-nitrophenol, are typically aromatic compounds with a nitro group (-NO2) attached . They are often involved in various chemical processes and can be found in different environments, causing potential environmental and health impacts .

Synthesis Analysis

The synthesis of compounds with a nitrophenyl group often involves multicomponent reactions . For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles was synthesized using conventional processes .Molecular Structure Analysis

The molecular structure of compounds with a nitrophenyl group can be analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, and infrared spectroscopy .Chemical Reactions Analysis

The reduction of 4-nitrophenol is a commonly studied reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .Physical And Chemical Properties Analysis

Nitrophenols are typically solids with varying colors . They are expected to be highly soluble in water and have low vapor pressures .Wissenschaftliche Forschungsanwendungen

Cellular Toxin Indicator

The compound has been used in the study of cellular toxins . Specifically, it has been used in the chemical transformation of the cellular toxin INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) as an indicator of prior respiratory activity in aquatic bacteria . This application is particularly useful in the field of marine biology and environmental science.

Antibacterial Activity

The compound has shown significant antibacterial activity . In vitro antibacterial activities of the compound and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) and compared to the standard drugs . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the compound and standard drugs .

Precursor for Radiopharmaceuticals

Some studies have explored using the compound as a precursor for radiopharmaceuticals. These are specialized drugs containing radioactive isotopes used in medical imaging techniques like positron emission tomography (PET). This application is particularly relevant in the field of medical imaging and diagnostics.

Synthesis of Metal Complexes

The compound has been used in the synthesis of novel metal complexes . These metal complexes have shown promising antibacterial activity, which could be useful in the development of new antibacterial drugs .

Study of Respiration Rates in Prokaryotes

The compound has been used in the study of respiration rates in prokaryotes . Specifically, it has been used in the in vitro and in vivo estimation of electron transport system rates (ETS) based on the reduction of tetrazolium salts .

Crystallography

The compound has been used in crystallography studies . Crystals of the compound were grown by slow evaporation from methanol solution, and the X-ray diffraction measurement was carried out . This application is particularly useful in the field of material science and solid-state chemistry.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown promising antifungal and antitumor properties . This suggests that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol might interact with its targets in a way that inhibits the growth of certain fungi and tumor cells.

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol may also influence a range of biochemical pathways.

Pharmacokinetics

Similar compounds like apixaban have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . This might suggest that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol could have similar pharmacokinetic properties.

Result of Action

Similar compounds have shown promising antifungal and antitumor properties , suggesting that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol might also have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that similar compounds have been used in environmentally-friendly reduction processes , suggesting that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol might also be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHPBUPJAHBWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305855 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-1,2-oxazol-5-ol | |

CAS RN |

53949-10-3 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)